![molecular formula C9H16ClN B7725809 4-Chlorodecahydroquinoline](/img/structure/B7725809.png)
4-Chlorodecahydroquinoline
Overview
Description
4-Chlorodecahydroquinoline is a useful research compound. Its molecular formula is C9H16ClN and its molecular weight is 173.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorodecahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorodecahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Anticancer Properties : CQ, originally known for its antimalarial effects, has been repurposed for various infectious and noninfectious diseases, including cancer. It has shown potential in sensitizing tumor cells to chemotherapeutic drugs and radiation, enhancing the efficacy of cancer cell killing (Njaria, Okombo, Njuguna, & Chibale, 2015).
Inhibition of Autophagy in Cancer Treatment : CQ inhibits lysosomal acidification, thereby blocking autophagosome fusion and degradation, a process known as autophagy. This property makes CQ useful in cancer therapy, often in combination with other anticancer drugs (Maycotte et al., 2012).
Repurposing in Oncology : CQ and its derivative hydroxychloroquine (HCQ) are under investigation for their anti-cancer effects, particularly in combination with conventional anti-cancer treatments. They affect both cancer cells and the tumor microenvironment, influencing various signaling pathways and cellular functions (Verbaanderd et al., 2017).
Inflammatory Signaling Pathways and Cancer : Chloroquines, including CQ, target various signaling pathways in mammalian cells. They play a pivotal role at the interface between inflammation and cancer progression, impacting tissue metabolic activity and immune system functions (Varışlı, Cen, & Vlahopoulos, 2019).
Toxicity and Side Effects : Despite the therapeutic benefits, CQ and HCQ can induce chronic systemic toxicity, affecting eyes, heart, muscles, nerves, inner ear, and kidneys. Understanding these side effects is crucial for safe administration (Muller, 2021).
Antiviral Properties : CQ has shown broad-spectrum antiviral activities, including potential effects against human and avian influenza A viruses. Its efficacy may vary depending on the virus’s pH requirements and the timing of drug administration relative to infection (di Trani et al., 2007).
Development of New Antimalarial Analogues : Research into new analogues of CQ, particularly those effective against resistant malaria strains, is ongoing. These efforts aim to overcome drug resistance while maintaining efficacy and minimizing toxicity (Parhizgar & Tahghighi, 2017).
Other Applications : Additional studies explore various aspects of CQ and HCQ, including their use in COVID-19 treatment, ototoxicity concerns, computational analyses of their metabolites, and development of electrochemical sensors for drug determination in biological samples.
properties
IUPAC Name |
4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZSBDOSLQQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorodecahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.